1,1,2,3,3-pentamethylguanidine
Overview
Description
N,N,N’,N’,N’'-Pentamethylguanidine: is an organic compound that belongs to the class of guanidines. It is a colorless to slightly yellow liquid with a strong amine odor. This compound is known for its strong basicity and is commonly used as a non-nucleophilic base in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction with Formaldehyde and Formic Acid: One common method involves the reaction of diethylenetriamine with formaldehyde and formic acid. This reaction typically yields around 70% of the desired product.
Catalytic Hydrogenation: Another method involves the reaction of diethylenetriamine with formaldehyde in the presence of a catalyst and hydrogen gas.
Industrial Production Methods: The industrial production of N,N,N’,N’,N’'-Pentamethylguanidine typically follows the catalytic hydrogenation method due to its higher yield and efficiency. The process involves careful control of reaction conditions to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N,N’,N’,N’'-Pentamethylguanidine can undergo oxidation reactions, often resulting in the formation of corresponding oxides.
Substitution: This compound can participate in substitution reactions, particularly with electrophiles, due to its strong basicity.
Complex Formation: It can form complexes with transition metals, which are utilized in various catalytic processes.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Electrophiles: Typical electrophiles include alkyl halides and acyl chlorides.
Catalysts: Transition metal catalysts such as copper bromide are often used in complex formation reactions.
Major Products:
Oxides: Oxidation reactions typically yield oxides of the compound.
Substituted Products: Substitution reactions result in various substituted derivatives depending on the electrophile used.
Metal Complexes: Complex formation reactions yield metal complexes that are useful in catalysis.
Scientific Research Applications
Chemistry:
Ligand: It acts as a versatile ligand in the formation of metal complexes used in various chemical processes.
Biology and Medicine:
Drug Delivery Systems: The compound’s ability to form complexes with metals makes it useful in designing drug delivery systems that respond to temperature changes.
Industry:
Mechanism of Action
Mechanism: N,N,N’,N’,N’'-Pentamethylguanidine exerts its effects primarily through its strong basicity. It can deprotonate various substrates, facilitating nucleophilic substitution and elimination reactions. Additionally, its ability to form stable complexes with transition metals allows it to act as a catalyst in various polymerization and other chemical reactions .
Molecular Targets and Pathways:
Deprotonation: Targets acidic protons in substrates, facilitating various chemical transformations.
Complex Formation: Interacts with transition metals to form stable complexes that catalyze polymerization and other reactions.
Comparison with Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: Another strong base used in similar applications but with slightly different reactivity and stability.
N,N,N’,N’-Tetramethylguanidine: Similar in structure but differs in its steric and electronic properties, affecting its reactivity and applications.
Uniqueness: N,N,N’,N’,N’'-Pentamethylguanidine stands out due to its higher basicity and ability to form stable complexes with transition metals, making it particularly useful in catalysis and polymerization reactions .
Properties
IUPAC Name |
1,1,2,3,3-pentamethylguanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3/c1-7-6(8(2)3)9(4)5/h1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNICOKBNZOJQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158683 | |
Record name | N,N,N',N',N''-Pentamethylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13439-84-4 | |
Record name | N,N,N',N',N''-Pentamethylguanidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013439844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N,N',N',N''-Pentamethylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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